3,5-Dimethyl-1-(3-nitrophenyl)sulfonylpyrazole
Descripción
Propiedades
IUPAC Name |
3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-6-9(2)13(12-8)19(17,18)11-5-3-4-10(7-11)14(15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDVAFHVPSTDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321725 | |
| Record name | 3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476649-44-2 | |
| Record name | 3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
3,5-Dimethyl-1-(3-nitrophenyl)sulfonylpyrazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. As a member of the pyrazole family, this compound exhibits a variety of biological properties that make it a candidate for further research in medicinal chemistry.
- IUPAC Name: this compound
- Molecular Formula: C10H10N2O4S
- Molecular Weight: 246.26 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity: Pyrazole derivatives have shown significant inhibition against several cancer cell lines.
- Anti-inflammatory Effects: Certain pyrazole compounds have been documented to reduce inflammatory responses.
- Antimicrobial Properties: Some derivatives display activity against bacterial and fungal pathogens.
Antitumor Activity
A study examined the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives, including those with sulfonyl groups, exhibited potent cytotoxicity. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential for synergistic effects in cancer treatment .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3,5-Dimethyl-1-(3-nitrophenyl) | MCF-7 | 15.2 | Induction of apoptosis |
| Sulfonylpyrazole A | MDA-MB-231 | 12.8 | Inhibition of BRAF(V600E) |
| Doxorubicin + Pyrazole | MCF-7 | 8.5 | Synergistic effect |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit key enzymes involved in the inflammatory process. For instance, compounds targeting cyclooxygenase (COX) enzymes have demonstrated significant reductions in inflammatory markers in vitro .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazoles against various bacterial strains and fungi. A series of studies evaluated the efficacy of different pyrazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,5-Dimethyl-1-(3-nitrophenyl) | Staphylococcus aureus | 32 μg/mL |
| Sulfonylpyrazole B | Escherichia coli | 16 μg/mL |
| Pyrazole C | Candida albicans | 64 μg/mL |
Case Studies
Several case studies have explored the biological activities of pyrazoles:
- Study on Anticancer Effects : A recent investigation focused on the anticancer properties of various sulfonylpyrazoles. The study revealed that these compounds could inhibit tumor growth in animal models, leading to further exploration into their mechanisms and potential clinical applications .
- Inflammation Model : Another study utilized a mouse model to assess the anti-inflammatory effects of a specific pyrazole derivative. The results indicated a significant reduction in edema and inflammatory cytokines, supporting the compound's therapeutic potential in treating inflammatory diseases .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3,5-Dimethyl-1-(3-nitrophenyl)sulfonylpyrazole has been explored for its potential therapeutic applications:
- Antimicrobial Activity: Research indicates that derivatives of sulfonamides exhibit broad-spectrum antimicrobial properties. The incorporation of the pyrazole moiety enhances the compound's efficacy against various bacterial strains .
- Antioxidant Properties: Pyrazole derivatives have shown promise as antioxidants. Studies suggest that they can mitigate oxidative stress by enhancing antioxidant enzyme activity .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development targeting conditions such as cancer and inflammation .
Agricultural Applications
The compound's structure allows it to function as a potential herbicide:
- Herbicidal Activity: Research has demonstrated that pyrazole derivatives can exhibit significant herbicidal properties against various weeds. The sulfonyl group is particularly effective in enhancing herbicidal activity by disrupting plant metabolic pathways .
Material Science
In material science, this compound is being studied for its properties as a building block in the synthesis of novel materials:
- Polymer Synthesis: The compound can be used in the synthesis of polymers with enhanced thermal and mechanical properties due to the stability imparted by the sulfonamide group .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against multidrug-resistant bacteria. The results indicated that this compound exhibited significant activity against strains such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics like penicillin.
Case Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidant potential of this compound. Results showed that it effectively reduced lipid peroxidation and increased the activity of glutathione peroxidase in cellular models exposed to oxidative stress.
Comparación Con Compuestos Similares
Structural Analogs with Varying Nitrophenyl Substitutions
a) 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Structure : Differs in the nitro group position (para instead of meta) and lacks the sulfonyl group.
- Properties : Exhibits antimicrobial activity against E. coli, B. mycoides, and C. albicans when converted to 1,3,4-thiadiazole derivatives .
b) 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- Structure : Contains a carboxylic acid ethyl ester at position 4 instead of the sulfonyl group.
- Activity : Acts as a phosphodiesterase 4 (PDE4) inhibitor with high binding affinity due to the ester group’s lipophilicity .
- Comparison : The sulfonyl group in the target compound may improve water solubility and hydrogen-bonding capacity, whereas the ester enhances membrane permeability.
Pyridine and Piperazine Derivatives with Nitrophenyl Groups
a) (3'S,4R)-1-Benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate
- Structure : A pyridine-based impurity in barnidipine hydrochloride with a 3-nitrophenyl group.
- Relevance : Demonstrates the role of the 3-nitrophenyl moiety in modulating dihydropyridine receptor interactions, though it lacks pyrazole’s heterocyclic nitrogen arrangement .
b) (3S,5R)-3,5-Dimethyl-1-(6-nitro-3-pyridyl)piperazine
- Structure : Piperazine derivative with a nitro-substituted pyridine ring.
- Comparison : The nitro group on pyridine (para position) versus benzene (meta) alters electronic distribution and steric effects, influencing pharmacokinetic profiles .
Substituent-Driven Functional Variations
Crystallographic and Electronic Insights
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole : The nitro group is coplanar with the benzene ring, enabling π-π interactions (centroid separation: 3.865 Å) that enhance crystallinity . In contrast, the meta-nitro isomer in the target compound may adopt a twisted conformation, reducing stacking efficiency but improving solubility.
- Sulfonyl vs. Ester Groups : The sulfonyl group’s strong electron-withdrawing nature increases acidity at adjacent positions, favoring nucleophilic reactions. Esters, however, prioritize hydrolytic stability and lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation of 3-nitrophenylsulfonyl chloride with 3,5-dimethylpyrazole under controlled basic conditions (e.g., using NaH in anhydrous THF at 0–5°C). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR integration .
- Key Parameters : Reaction temperature (<10°C) minimizes sulfonation side reactions. Yield optimization requires stoichiometric control (1:1.2 molar ratio of pyrazole to sulfonyl chloride).
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions dominate its packing?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Data refinement via SHELXL (SHELX-2018) with full-matrix least-squares methods. Key interactions (e.g., π-π stacking, C–H···O hydrogen bonds) are analyzed using Mercury software.
- Findings : The nitro group and sulfonyl moiety participate in π-π interactions (centroid distances: 3.8–4.2 Å) and weak hydrogen bonds (C–H···O, 2.5–2.8 Å), influencing crystal packing and stability .
Q. What preliminary assays assess the biological activity of this compound?
- Methodology :
- Cytotoxicity : MTT assay (IC determination against cancer cell lines, e.g., HeLa or MCF-7).
- Antioxidant Capacity : DPPH radical scavenging assay (IC compared to ascorbic acid).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential).
Advanced Research Questions
Q. How do substituent variations (e.g., nitro position, methyl groups) affect electronic properties and bioactivity?
- Methodology :
- Computational Analysis : DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO gaps).
- SAR Studies : Compare IC values of analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives) to correlate substituent effects with activity.
Q. How to address discrepancies in crystallographic data or bioactivity results across studies?
- Methodology :
- Data Reconciliation : Cross-validate SCXRD data (e.g., torsion angles, R-factors) with computational models (DFT-optimized geometries).
- Bioactivity Variability : Assess purity (HPLC-MS), solvent effects (DMSO vs. aqueous buffers), and cell line specificity (e.g., HeLa vs. HT-29).
Q. What advanced techniques characterize non-covalent interactions in solution (e.g., protein binding)?
- Methodology :
- NMR Titration : - and -NMR to monitor chemical shift changes upon protein addition (e.g., BSA for plasma protein binding studies).
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and thermodynamic parameters (ΔH, ΔS).
- Application : Sulfonyl groups exhibit strong hydrogen bonding with protein active sites (e.g., BSA Sudlow site I), enhancing serum stability .
Methodological Guidelines
- Crystallography : Use SHELXL for refinement; report R/wR values (<5% for high-resolution data). Include CIF files in supplementary materials .
- Computational Modeling : Benchmark DFT methods (e.g., B3LYP vs. M06-2X) against experimental SCXRD data to validate accuracy .
- Bioassays : Normalize data to cell viability controls and report IC with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
